molecular formula C12H9ClO2S B2495062 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid CAS No. 832740-61-1

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

Cat. No. B2495062
M. Wt: 252.71
InChI Key: QCPPOOWOUSJPRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to 5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid, often involves halogenation, O-alkylation, and hydrolysis reactions to yield high-purity compounds. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates have been synthesized from methyl 3-hydroxythiophene-2-carboxylate through halogenation, leading to thiophene-2,4-diols. These intermediates undergo further transformations to produce carboxylic acids and their derivatives (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

Crystallographic studies have elucidated the molecular structures of related thiophene compounds, providing insights into the conformational stability and molecular interactions. For example, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester have been characterized, revealing the importance of hydrogen-bonded dimers and weak C-H...A interactions in determining their structural properties (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The chemical behavior of thiophene derivatives under various conditions can lead to a range of reactions, including halogenation, acylation, and nucleophilic substitution, depending on the substituents and reaction conditions. The formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid, a related compound, suggests the potential for internal displacement reactions and the formation of reactive intermediates (Jolivette, Kende, & Anders, 1998).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, of thiophene derivatives are crucial for their application in chemical syntheses and material science. Investigations into the crystal and molecular structure of related compounds, such as 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one, have provided valuable data on their physical characteristics and stability under various conditions (Gudennavar, Gudennavar, & Dhanya, 2014).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and their behavior in organic syntheses, are of significant interest. For example, the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate and the reactions of the resulting chlorinated products with active hydrogen-containing compounds demonstrate the versatility and reactivity of thiophene-based carboxylic acids (Corral, Lissavetzky, & Manzanares, 1990).

Scientific Research Applications

Antiviral Activity

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Compounds similar to “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid” have been synthesized and tested for antiviral activity. Specifically, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized from easily accessible p-chlorobenzoic acid .
  • Methods of Application : The synthesis involved several steps, starting with the esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization . The intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
  • Results : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Biological Potential of Indole Derivatives

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Indole derivatives, which may share some structural similarities with “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific indole derivative and the biological activity being studied .
  • Results : The results have shown that indole derivatives can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic compounds .

Therapeutic Potential of Quinoline Derivatives

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Quinoline derivatives, which may share some structural similarities with “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid”, have been found to possess various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific quinoline derivative and the biological activity being studied .
  • Results : The results have shown that quinoline derivatives can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic compounds .

Antileishmanial and Antimalarial Activity of Pyrazole Derivatives

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Pyrazole-bearing compounds, which may share some structural similarities with “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid”, have been found to possess potent antileishmanial and antimalarial activities .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrazole derivative and the biological activity being studied .
  • Results : The results have shown that some pyrazole derivatives displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Antiviral Activity of Thiadiazole Derivatives

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Compounds similar to “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid” have been synthesized and tested for antiviral activity. Specifically, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol derivatives were synthesized from easily accessible 4-chlorobenzoic acid .
  • Methods of Application : The synthesis involved several steps, starting with the esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization . The intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
  • Results : The bioassay tests showed that some of these compounds possessed certain antiviral activity .

Biological Potential of Pyrrole Derivatives

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Pyrrole derivatives, which may share some structural similarities with “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrrole derivative and the biological activity being studied .
  • Results : The results have shown that pyrrole derivatives can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic compounds .

Safety And Hazards

As with any chemical compound, handling “5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid” would require appropriate safety measures. This might include avoiding inhalation or contact with skin or eyes, and using the compound only in well-ventilated areas .

properties

IUPAC Name

5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPPOOWOUSJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-4-methylthiophene-2-carboxylic acid

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